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Dosage Guidelines by Hepatic Function

The table below summarizes the recommended cabazitaxel dose modifications based on hepatic impairment

severity, which is determined by bilirubin and AST (aspartate aminotransferase) levels [1] [2] [3].

Hepatic Impairment
Severity

Biochemical Criteria (based on ULN)
Recommended Cabazitaxel
Dose

Normal Function Total bilirubin ≤ ULN and AST ≤ ULN 25 mg/m² every 3 weeks [4] [1]

Mild Impairment Total bilirubin >1 to ≤1.5 × ULN or AST
>1.5 × ULN

20 mg/m² every 3 weeks [1] [2]
[5]

Moderate Impairment Total bilirubin >1.5 to ≤3.0 × ULN and
any AST

15 mg/m² every 3 weeks [1] [2]
[5]

Severe Impairment Total bilirubin >3.0 × ULN Contraindicated [1] [6] [5]

> Note: The 15 mg/m² dose for moderate hepatic impairment is based on safety and tolerability data; its

efficacy has not been fully established [5] [3].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548457?utm_src=pdf-body
https://www.smolecule.com/products/s548457?utm_src=pdf-interest
https://www.smolecule.com/products/s548457?utm_src=pdf-body
https://pro.campus.sanofi/us/products/jevtana/dosing
https://reference.medscape.com/drug/jevtana-cabazitaxel-999571
https://www.drugs.com/dosage/cabazitaxel.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5306058/
https://pro.campus.sanofi/us/products/jevtana/dosing
https://pro.campus.sanofi/us/products/jevtana/dosing
https://reference.medscape.com/drug/jevtana-cabazitaxel-999571
https://www.medicines.org.uk/emc/product/14575/smpc
https://pro.campus.sanofi/us/products/jevtana/dosing
https://reference.medscape.com/drug/jevtana-cabazitaxel-999571
https://www.medicines.org.uk/emc/product/14575/smpc
https://pro.campus.sanofi/us/products/jevtana/dosing
https://www.drugs.com/monograph/cabazitaxel.html
https://www.medicines.org.uk/emc/product/14575/smpc
https://www.medicines.org.uk/emc/product/14575/smpc
https://www.drugs.com/dosage/cabazitaxel.html
https://www.smolecule.com/products/s548457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Protocol & Key Findings

The dosing recommendations are largely derived from a Phase I, open-label, dose-escalation study

(NCT01140607) [4] [7]. The methodology and key outcomes are summarized below.

Study Objective: To determine the Maximum Tolerated Dose (MTD) and evaluate the safety and
pharmacokinetics of cabazitaxel in patients with advanced cancer and varying degrees of hepatic
impairment [4].

Patient Cohorts: Patients were stratified into four cohorts based on NCI criteria [4]:
Cohort 1 (C-1): Normal hepatic function.

Cohort 2 (C-2): Mild hepatic impairment.
Cohort 3 (C-3): Moderate hepatic impairment.

Cohort 4 (C-4): Severe hepatic impairment.
Dosing Protocol: Different starting doses were used for each cohort. Doses were escalated based

on the occurrence of Dose-Limiting Toxicities (DLTs) observed in Cycle 1 to establish the MTD [4].
Key Safety & PK Findings [4] [7]:

MTD Established: The MTD was 20 mg/m² for mild impairment and 15 mg/m² for moderate
impairment.

Severe Impairment: The cohort with severe impairment was discontinued early due to DLTs.
Clearance (CL/BSA): Mild to moderate impairment did not cause a substantial decline in

cabazitaxel clearance. A decrease in clearance was observed in the severe impairment cohort.
Predominant Toxicity: The most frequent grade 3-4 toxicity was neutropenia (42%).

This dose-finding process from the Phase I study can be visualized in the following workflow:
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Patient Stratification
by Hepatic Function

Cohort 1:
Normal Function
Start: 25 mg/m²

Cohort 2:
Mild Impairment
Start: 20 mg/m²

Cohort 3:
Moderate Impairment

Start: 10 mg/m²

Cohort 4:
Severe Impairment

Start: 10 mg/m²
(Early Termination)

Cycle 1
Dose-Limiting Toxicity (DLT) Assessment

Severe Impairment:
Contraindicated

MTD for Mild: 20 mg/m²

 Dose escalation
in C2 & C3

MTD for Moderate: 15 mg/m²

Click to download full resolution via product page

Critical Safety & Monitoring Requirements

Strict Contraindication: Cabazitaxel is contraindicated in patients with severe hepatic impairment
(total bilirubin >3 × ULN) due to the high risk of severe, potentially fatal, toxicities [1] [6] [5].

Close Monitoring: For patients with mild or moderate impairment receiving reduced doses, close
monitoring of blood counts and overall safety is essential [1] [5].

Prophylactic G-CSF: Primary prophylaxis with Granulocyte Colony-Stimulating Factor (G-CSF)
should be considered, especially for patients with additional risk factors for neutropenia [1] [3].

Premedication: A premedication regimen (antihistamine, corticosteroid, and H2 antagonist) must be
administered at least 30 minutes before each infusion to mitigate the risk of severe hypersensitivity

reactions [1] [6] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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